molecular formula C11H11BrClFO2 B2413306 Tert-butyl 5-bromo-2-chloro-4-fluorobenzoate CAS No. 2551114-84-0

Tert-butyl 5-bromo-2-chloro-4-fluorobenzoate

Cat. No.: B2413306
CAS No.: 2551114-84-0
M. Wt: 309.56
InChI Key: AGRFXLSARUPTOO-UHFFFAOYSA-N
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Description

Tert-butyl 5-bromo-2-chloro-4-fluorobenzoate (CAS 2551114-84-0) is a high-purity benzoate ester derivative of significant interest in advanced organic and medicinal chemistry research. This compound, with a molecular formula of C 11 H 11 BrClFO 2 and a molecular weight of 309.56 , serves as a versatile synthetic building block. Its structure incorporates multiple halogen substituents—bromo, chloro, and fluoro—which make it a valuable multifunctional intermediate for metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig animations . The presence of the tert-butyl ester protects the carboxylic acid functionality, providing stability during synthetic sequences and allowing for orthogonal deprotection under mild acidic conditions. Researchers utilize this compound in the design and synthesis of complex molecules, particularly in the development of potential apoptosis-inducing agents and other pharmacologically active scaffolds . The strategic placement of halogens on the aromatic ring enables sequential functionalization, offering a pathway to create diverse compound libraries for structure-activity relationship (SAR) studies. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

tert-butyl 5-bromo-2-chloro-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrClFO2/c1-11(2,3)16-10(15)6-4-7(12)9(14)5-8(6)13/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRFXLSARUPTOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1Cl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-bromo-2-chloro-4-fluorobenzoate typically involves the esterification of 5-bromo-2-chloro-4-fluorobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, advanced purification techniques such as chromatography and distillation are employed to obtain high-purity products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 5-bromo-2-chloro-4-fluorobenzoate is unique due to the presence of all three halogen atoms (bromine, chlorine, and fluorine) on the benzene ring. This combination of halogens imparts distinct chemical properties, such as increased reactivity and binding affinity, making it a valuable compound in various research applications .

Biological Activity

Tert-butyl 5-bromo-2-chloro-4-fluorobenzoate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Functional Groups : It contains a tert-butyl group, halogen substituents (bromine and chlorine), and a fluorinated benzene ring.
  • Molecular Formula : C₁₃H₁₃BrClFCO₂
  • Molecular Weight : Approximately 305.6 g/mol

These structural components contribute to its lipophilicity and reactivity, which are critical for its biological interactions.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially inhibiting their activity. The presence of halogen atoms enhances binding affinity to target sites on enzymes or receptors, leading to modulation of their functions.
  • Protein-Ligand Interactions : This compound can form stable complexes with biological macromolecules, which is essential for studying protein-ligand interactions.

Antimicrobial Properties

Research indicates that compounds with halogen substituents often exhibit unique antimicrobial properties. This compound has been investigated for its effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli4 µg/mL
Klebsiella pneumoniae8 µg/mL
Pseudomonas aeruginosa32 µg/mL

These findings suggest that the compound may serve as a lead in the development of new antimicrobial agents .

Enzyme Inhibition Assays

In biochemical assays, this compound was tested against key enzymes involved in bacterial DNA replication:

Enzyme IC50 (µM)
E. coli DNA gyrase2.91
E. coli Topoisomerase IV4.80

These results indicate moderate inhibitory activity compared to standard fluoroquinolone antibiotics .

Case Studies

  • Study on DNA Gyrase Inhibition :
    • A study evaluated the compound's efficacy as a DNA gyrase inhibitor, revealing that it could inhibit supercoiling activity in E. coli. The compound's structure allowed it to effectively compete with natural substrates, demonstrating potential as an antibacterial agent .
  • Protein-Ligand Interaction Studies :
    • Research involving size-exclusion chromatography illustrated the ability of this compound to form stable complexes with proteins, aiding in the understanding of its mechanism of action in biological systems .

Q & A

Q. Table 1: Comparison of Reaction Conditions

StepSolventCatalystYield (%)Reference
EsterificationTolueneH₂SO₄72–85
Halogenation ControlDCMDMAP68

Basic: How is this compound structurally characterized?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Absence of carboxylic acid proton (~12 ppm) confirms ester formation. Substituent-induced shifts (e.g., fluorine deshielding at ~7.5–8.5 ppm) .
    • ¹³C NMR : tert-butyl carbonyl signal at ~165–170 ppm .
  • X-ray Crystallography : Using SHELXL for refinement to resolve halogen positions and confirm steric effects of the tert-butyl group .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and isotopic patterns (Br/Cl) .

Advanced: How do substituent positions influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:
The bromo and chloro groups at positions 5 and 2, respectively, exhibit distinct reactivity:

Bromine : Primarily participates in Suzuki-Miyaura couplings (Pd catalysis) due to favorable C-Br bond activation .

Chlorine : Less reactive under standard conditions but can undergo Ullmann-type couplings at elevated temperatures (CuI, 110°C) .

Fluorine : Electron-withdrawing effects stabilize intermediates but may hinder nucleophilic substitution.

Q. Table 2: Substituent Reactivity in Model Reactions

PositionSubstituentReaction TypeConditionsYield (%)
5BrSuzuki couplingPd(PPh₃)₄, K₂CO₃85
2ClUllmann couplingCuI, DMF, 110°C42

Advanced: How should researchers resolve contradictions in spectral data or crystallographic refinement?

Methodological Answer:
Discrepancies (e.g., NMR shifts vs. X-ray data) require:

Cross-Validation :

  • Compare experimental NMR with DFT-predicted chemical shifts (Gaussian09, B3LYP/6-31G**) .
  • Re-examine crystallographic parameters (thermal ellipsoids, R-factors) using SHELXL .

Dynamic Effects : Assess rotameric states of the tert-butyl group via variable-temperature NMR .

Impurity Analysis : LC-MS to detect trace byproducts (e.g., dehalogenated species) .

Advanced: What computational strategies predict the compound’s behavior in catalytic systems?

Methodological Answer:

  • Density Functional Theory (DFT) : Models transition states for cross-coupling reactions (e.g., C-Br bond activation barriers) .
  • Molecular Dynamics (MD) : Simulates steric effects of the tert-butyl group on catalyst approach angles .
  • Solvent Modeling : COSMO-RS to optimize solvent selection for solubility and reaction efficiency .

Safety and Handling: What precautions are critical when working with this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • Storage : Keep in airtight containers at 2–8°C to prevent ester hydrolysis .

Advanced: How is this compound utilized in pharmaceutical intermediate synthesis?

Methodological Answer:

  • Prodrug Development : The tert-butyl ester acts as a protecting group for carboxylic acids, enabling controlled release in vivo .
  • Targeted Modifications : Sequential cross-coupling (Br → aryl, Cl → heterocycle) to generate polyfunctional drug candidates .
  • Biological Assays : Screening for kinase inhibition (e.g., EGFR) via fluorinated aromatic interactions .

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